![molecular formula C20H25N5O8S B2490948 Ethyl 4-(2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetyl)piperazine-1-carboxylate oxalate CAS No. 1428360-27-3](/img/structure/B2490948.png)
Ethyl 4-(2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetyl)piperazine-1-carboxylate oxalate
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Description
Synthesis Analysis
The synthesis of complex molecules like this compound often involves multi-step reactions, starting from simpler building blocks. For example, compounds with similar structures have been synthesized through condensation reactions, cyclizations, and functional group transformations, utilizing techniques such as liquid chromatography-mass spectrometry (LC-MS) to determine impurity profiles and optimize the synthesis process (Thomasberger, Engel, & Feige, 1999).
Molecular Structure Analysis
Structural characterization techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are crucial for elucidating the molecular structure of synthesized compounds. For instance, single crystal XRD data can confirm the compound's crystalline structure, providing insight into its stereochemistry and molecular conformation (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Chemical Reactions and Properties
The compound's reactivity can be studied through its interactions with various reagents. For example, reactions with secondary amines or specific reagents can lead to the formation of N-substituted piperazine derivatives or other related compounds, showcasing its versatility in chemical transformations (Vasileva, Vaganov, Shipilovskikh, & Rubtsov, 2018).
Scientific Research Applications
Synthesis and Biological Activity
Microwave-Assisted Synthesis and Biological Activities : Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, similar to the requested compound, have been synthesized using microwave-assisted methods. These compounds, containing various heterocyclic nuclei, exhibit antimicrobial, antilipase, and antiurease activities, highlighting their potential in medicinal chemistry (Başoğlu et al., 2013).
Synthesis and Antimicrobial Evaluation : Novel carbazole derivatives, structurally related to the specified compound, demonstrate significant antimicrobial and antifungal activities. This underscores the potential of such compounds in the development of new therapeutic agents (Sharma et al., 2014).
Chemical Transformations for New Derivatives : Studies on the reaction of ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates have led to the creation of novel piperazine derivatives. This research opens avenues for the synthesis of new pharmaceutical compounds (Vasileva et al., 2018).
Synthesis and Antibacterial Study : The synthesis of N-substituted derivatives of related compounds and their subsequent antibacterial evaluation highlight their potential use in combating bacterial infections (Khalid et al., 2016).
Pharmaceutical Applications Reflected in Patents : Patents related to azetidine, pyrrolidine, and piperidine derivatives, which are structurally similar to the queried compound, demonstrate their importance in pharmaceutical research, particularly in migraine treatment (Habernickel, 2001).
Antimicrobial Activity of Novel Carbazole Conjugates : Research on novel carbazole conjugates structurally related to the specified compound shows promise in antimicrobial applications, further emphasizing the relevance of such compounds in drug development (Verma et al., 2022).
properties
IUPAC Name |
ethyl 4-[2-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetyl]piperazine-1-carboxylate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4S.C2H2O4/c1-2-26-18(25)23-7-5-22(6-8-23)15(24)12-21-10-13(11-21)17-19-16(20-27-17)14-4-3-9-28-14;3-1(4)2(5)6/h3-4,9,13H,2,5-8,10-12H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBZYUYPKSEESK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2CC(C2)C3=NC(=NO3)C4=CC=CS4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetyl)piperazine-1-carboxylate oxalate |
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